3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid
Overview
Description
3-[5-(2-fluorophenyl)-2-furyl]propanoic acid is an organic compound with the molecular formula C13H11FO3 and a molecular weight of 234.223 g/mol . This compound is characterized by the presence of a fluorophenyl group and a furan ring, making it a unique structure in organic chemistry. It is primarily used in research settings and has various applications in scientific studies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
If it acts similarly to related compounds, it may function as atriple-acting PPARα, -γ, and -δ agonist . As an agonist, it would bind to these receptors, activating them and leading to an increase in the transcription of target genes .
Biochemical Pathways
Activation of ppars can influence several metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes can vary widely depending on the specific target cells and tissues.
Pharmacokinetics
As a carboxylic acid, it may undergo metabolism via conversion to a coenzyme a (coa) derivative, which is a common metabolic pathway for carboxylic acids .
Result of Action
Activation of ppars can lead to a variety of cellular effects, including changes in gene expression, cellular differentiation, and metabolic processes .
Biochemical Analysis
Biochemical Properties
3-[5-(2-fluorophenyl)-2-furyl]propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in metabolic processes, leading to changes in the metabolic flux within the cell . Additionally, it can impact cell signaling pathways, potentially altering the cell’s response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, thereby modulating the cell’s overall function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering the metabolic flux and levels of metabolites within the cell . These interactions can lead to changes in the overall metabolic activity of the cell, influencing processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .
Preparation Methods
The synthesis of 3-[5-(2-fluorophenyl)-2-furyl]propanoic acid typically involves several steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature.
. These methods are designed to optimize yield and minimize impurities, making them suitable for large-scale production.
Chemical Reactions Analysis
3-[5-(2-fluorophenyl)-2-furyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[5-(2-fluorophenyl)-2-furyl]propanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 3-[5-(2-fluorophenyl)-2-furyl]propanoic acid include:
3-(2-fluorophenyl)propanoic acid: This compound shares the fluorophenyl group but lacks the furan ring, making it less complex.
3-(4-fluorophenyl)propanoic acid: This isomer has the fluorine atom in a different position on the phenyl ring, which can affect its reactivity and biological activity.
Indole derivatives: These compounds, like indole-3-acetic acid, have different core structures but exhibit diverse biological activities.
The uniqueness of this compound lies in its combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)furan-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMBITMQUAOMGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427908 | |
Record name | 3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24090-21-9 | |
Record name | 3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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